molecular formula C15H11I3O4 B1211776 Thyropropic acid CAS No. 51-26-3

Thyropropic acid

Número de catálogo B1211776
Número CAS: 51-26-3
Peso molecular: 635.96 g/mol
Clave InChI: VRORTNGXAKZJML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thyropropic acid, also known as 3,5,3'-triiodothyropropionic acid (T3P), is a derivative related to thyroid hormones. It is studied for its unique structure-activity relationships, especially its molecular structure and potential biological activities. The interest in thyropropic acid stems from its deviation from other thyroid hormone analogues, suggesting distinct metabolic and activity control mechanisms compared to other hormone metabolites (Cody, 1988).

Synthesis Analysis

The synthesis of thyropropic acid analogues involves advanced chemical procedures aimed at optimizing the molecule's biological activity. For instance, the synthesis and analysis of thyrotropin-releasing hormone (TRH) analogues have provided insights into structural variations and their effects on central nervous system activity, despite thyropropic acid's differing chemical identity. These synthesis efforts highlight the complex chemistry involved in creating analogues with potential therapeutic applications (Szirtes et al., 1986).

Molecular Structure Analysis

The crystal and molecular structures of thyropropic acid, determined through studies, reveal its unusual conformation. This deviation suggests that thyropropic acid's activity and metabolism could be distinct from other thyroid hormone analogues, with implications for its biological roles and potential therapeutic applications (Cody, 1988).

Chemical Reactions and Properties

While specific studies on thyropropic acid's chemical reactions and properties are limited, research on related compounds, such as thymidylate synthase inhibitors, provides a foundation for understanding the chemical behavior of thyroid hormone derivatives. These studies delve into the synthesis, biological evaluation, and structure-based design of inhibitors, offering a window into the complex chemical interactions and potential therapeutic targets of compounds like thyropropic acid (Webber et al., 1993).

Physical Properties Analysis

The physical properties of thyropropic acid, such as solubility, melting point, and crystalline structure, are crucial for its application and study. The crystallization of TRH, a related compound, as a tartrate, demonstrates the importance of understanding these physical properties for the purification, analysis, and application of thyroid hormone derivatives (Hatanaka et al., 1974).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are fundamental to the functionality and potential therapeutic use of thyropropic acid. Research into the synthesis and biological activity of TRH analogues offers insights into the chemical properties that influence biological activity, highlighting the complex interplay between chemical structure and biological function (Szirtes et al., 1986).

Aplicaciones Científicas De Investigación

  • Cancer Research

    • TSH and its receptor (TSHR) are crucial for thyrocytes to proliferate and exert their functions . TSHR can also be detected in many extra-thyroid tissues, such as primary ovarian and hepatic tissues as well as their corresponding malignancies . The TSH/TSHR cascade has been considered a pivotal modulator for carcinogenesis and/or tumor progression in these cancers .
    • The methods of application or experimental procedures involve molecular biology techniques to study the expression and function of TSHR in cancer cells .
    • The results show that TSHR is expressed in either benign or malignant thyrocytes, serving as a cognate receptor for TSH. Activation of the coupled signaling cascades through TSHR is considered the pivotal pathway for de novo carcinogenesis and/or tumor growth promoter for thyroid cancer .
  • Endocrinology

    • Thyroid hormone (TH) plays a critical role in development, growth, and cellular metabolism . Hypothalamic TSH-releasing hormone (TRH) stimulates TSH secretion from the anterior pituitary . This mechanism of positive and negative regulation controls TH production .
    • The methods of application or experimental procedures involve studying the feedback mechanism of TH on the hypothalamic-pituitary-thyroid (HPT) axis .
    • The results show that TH production is controlled by a complex mechanism of positive and negative regulation. Hypothalamic TSH-releasing hormone (TRH) stimulates TSH secretion from the anterior pituitary .
  • In Vitro Diagnostics

    • Studies on the TSH receptor (TSHR) have numerous practical applications in vitro . For example, human monoclonal autoantibodies (MAbs) to the TSHR are useful reagents for in vitro diagnostics .
    • The methods of application or experimental procedures involve the use of human TSHR MAb M22 instead of the TSH for measuring TSHR autoantibodies (TRAbs) .
    • The results show that measurement of TRAbs is helpful in diagnosis and management of autoimmune thyroid disease .
  • Autoimmune Thyroid Disease (AITD)

    • TSH receptor antibodies (TSH-R-Abs) play an important role in the pathogenesis of AITD .
    • The methods of application or experimental procedures involve the use of immunoassays that detect specific binding of antibodies to the TSH-R or cell-based bioassays that also provide information on their functional activity and potency .
    • The results show that measurement of TSH-R-Abs in general, and functional antibodies in particular, is recommended for the rapid diagnosis, differential diagnosis, and management of patients with Graves hyperthyroidism, related thyroid eye disease, during pregnancy, as well as in Hashimoto thyroiditis patients with extra-thyroidal manifestations and/or thyroid-binding inhibiting immunoglobulin positivity .
  • Cardiology

    • Experiments in isolated rat ventricular cardiomyocytes demonstrated that incubation with TSH regulates the expression of Kv4.3, Kv4.2, and Kir2.1 K+ channels .
    • The methods of application or experimental procedures involve the use of specific antibodies to block the TSH receptor .
    • The results show that blockade of the TSH receptor with a specific antibody prevented the effect .
  • Secondary Hyperparathyroidism

    • A study in 40 patients parathyroidectomized due to secondary hyperparathyroidism showed biochemical indicators of hyperthyroidism in 77% of the analyzed patients .
    • The methods of application or experimental procedures involve the measurement of TG levels .
    • The results show a significant increase in TG levels, a parameter proposed as a predictive indicator of transient thyrotoxicosis in this group .
  • In Vitro and In Vivo Studies

    • Studies on the TSH receptor (TSHR) have numerous practical applications in vitro and in vivo . For example, human monoclonal autoantibodies (MAbs) to the TSHR are useful reagents for in vitro diagnostics .
    • The methods of application or experimental procedures involve the use of human TSHR MAb M22 instead of the TSH for measuring TSHR autoantibodies (TRAbs) .
    • The results show that measurement of TRAbs is helpful in diagnosis and management of autoimmune thyroid disease .
  • Autoimmune Thyroid Disease (AITD)

    • TSH receptor antibodies (TSH-R-Abs) play an important role in the pathogenesis of AITD .
    • The methods of application or experimental procedures involve the use of immunoassays that detect specific binding of antibodies to the TSH-R or cell-based bioassays that also provide information on their functional activity and potency .
    • The results show that measurement of TSH-R-Abs in general, and functional antibodies in particular, is recommended for the rapid diagnosis, differential diagnosis, and management of patients with Graves hyperthyroidism, related thyroid eye disease, during pregnancy, as well as in Hashimoto thyroiditis patients with extra-thyroidal manifestations and/or thyroid-binding inhibiting immunoglobulin positivity .
  • Cardiology

    • Experiments in isolated rat ventricular cardiomyocytes demonstrated that incubation with TSH regulates the expression of Kv4.3, Kv4.2, and Kir2.1 K+ channels .
    • The methods of application or experimental procedures involve the use of specific antibodies to block the TSH receptor .
    • The results show that blockade of the TSH receptor with a specific antibody prevented the effect .
  • Secondary Hyperparathyroidism

    • A study in 40 patients parathyroidectomized due to secondary hyperparathyroidism showed biochemical indicators of hyperthyroidism in 77% of the analyzed patients .
    • The methods of application or experimental procedures involve the measurement of TG levels .
    • The results show a significant increase in TG levels, a parameter proposed as a predictive indicator of transient thyrotoxicosis in this group .
  • G Protein and β-Arrestin Mediated Signaling

    • Binding of TSH or stimulatory autoantibodies to the TSHR extracellular domain triggers multiple signaling pathways in target cells that are mediated through various types of G proteins and β-arrestins .
    • The methods of application or experimental procedures involve the use of specific antibodies to block the TSH receptor .
    • The results show that inhibitory autoantibodies suppress TSHR activity, inducing hypothyroid states .

Safety And Hazards

The specific safety and hazards related to Thyropropic acid are not available in the resources I have .

Propiedades

IUPAC Name

3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I3O4/c16-10-7-9(2-3-13(10)19)22-15-11(17)5-8(6-12(15)18)1-4-14(20)21/h2-3,5-7,19H,1,4H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRORTNGXAKZJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CCC(=O)O)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11I3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198998
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

635.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thyropropic acid

CAS RN

51-26-3
Record name Triprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thyropropic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thyropropic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THYROPROPIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK7481S22O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thyropropic acid
Reactant of Route 2
Reactant of Route 2
Thyropropic acid
Reactant of Route 3
Reactant of Route 3
Thyropropic acid
Reactant of Route 4
Thyropropic acid
Reactant of Route 5
Thyropropic acid
Reactant of Route 6
Thyropropic acid

Citations

For This Compound
25
Citations
MMK Jayasekera, A Kendall, R Shammas… - Archives of Biochemistry …, 2000 - Elsevier
… , which are structurally related to the anticholesteremic thyropropic acid (7, Table I). Galardin … The thyropropic acid analogs discovered in the screen inhibit peptide deformylase in the low…
Number of citations: 51 www.sciencedirect.com
SN Shahani, SM Sharma, RD Ganatra… - Archives of …, 1967 - jamanetwork.com
… Middleworth7 that thyropropic acid localizes in … thyropropic acid. Otero8 had also shown that after a dose of radioactive iodine, scanning of liver is an index of amount of thyropropic acid …
Number of citations: 5 jamanetwork.com
T Hjort, UB Lauridsen, I Persson - Acta Medica Scandinavica, 1970 - Wiley Online Library
… , 30 with methylthiouracil (MTU), five with carbimazole, six with first MTU and later carbimazole, and five with various other preparations (thiocyanide, niethimazole and thyropropic acid). …
Number of citations: 9 onlinelibrary.wiley.com
K Aubart, M Zalacain - Progress in medicinal chemistry, 2006 - Elsevier
… Thyropropic acid analogues In 2000, Pfizer published a report of thyropropic acid derivatives as … Thyropropic acid analogues such as (18) inhibit E. coli PDF in the 1–20 μM range, but …
Number of citations: 36 www.sciencedirect.com
L Zilbermintz, W Leonardi, SH Tran, J Zozaya… - Scientific Reports, 2016 - nature.com
… Three other small molecule drugs, docusate sodium, thyropropic acid, candesartan cilexetil, successfully inhibited the LF proteolytic reaction and were of various structures (Table 2). …
Number of citations: 6 www.nature.com
Z Yuan, J Trias, RJ White - Drug Discovery Today, 2001 - Elsevier
… Of these different classes of PDF inhibitors, only biaryl acid and the recently published thyropropic-acid derivatives 35 do not fit the generic inhibitor structure shown in Fig. 3. Although …
Number of citations: 157 www.sciencedirect.com
C Apfel, DW Banner, D Bur, M Dietz… - Journal of medicinal …, 2001 - ACS Publications
… the naturally occurring antibacterial hydroxamate actinonin, 15-18 the angiotensin II receptor antagonists from the biphenyl tetrazole class, 19 and the anticholesteremic thyropropic acid…
Number of citations: 61 pubs.acs.org
EMF Muri, MJ Nieto, RD Sindelar… - Current Medicinal …, 2002 - ingentaconnect.com
… ], the naturally occurring antibacterial hydroxamate, actinonin, the angiotensin II receptor antagonists from the biphenyl tetrazole class, [143] and the anticholes-teremic thyropropic acid […
Number of citations: 307 www.ingentaconnect.com
MT Llacer, J Gálvez, R Garcia-Domenech… - Internet Electron J …, 2006 - biochempress.com
Motivation. The main goal of the present work is selecting new cytostatic lead compounds through molecular topology. This is particularly interesting since the finding of new therapeutic …
Number of citations: 5 biochempress.com
A Boularot, C Giglione, I Artaud… - Current Opinion in …, 2004 - researchgate.net
… By screening a chemical library, Pfizer [43] and GlaxoSmithKline [204] have also identified thyropropic acid derivatives 11 and 12 (Figure 1) as potent … Thyropropic acid derivatives …
Number of citations: 35 www.researchgate.net

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.